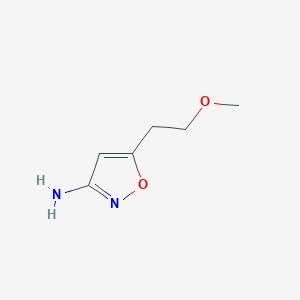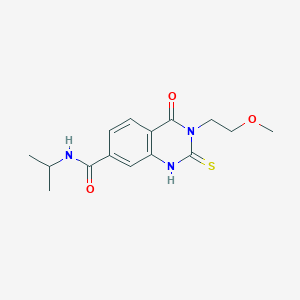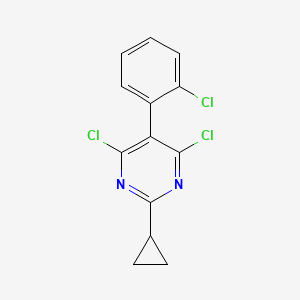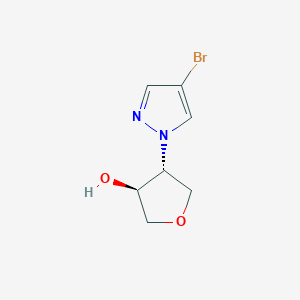
3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (BMPC) is an organic compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and pharmacology. It is a versatile building block for the synthesis of many heterocyclic compounds, such as pyrazoles, imidazoles, and oxazoles. BMPC has been extensively studied in the past few decades due to its unique structure and properties. It has been used in the synthesis of various drugs, such as antifungal, anticonvulsant, and anti-inflammatory agents, as well as in the development of novel drug delivery systems.
Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Activities
Compounds related to 3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde have been investigated for various biological activities. For instance, novel chitosan Schiff bases, incorporating heteroaryl pyrazole derivatives, have demonstrated significant antimicrobial activity against a range of gram-negative and gram-positive bacteria, as well as fungi. These Schiff bases showed promising results in inhibiting bacterial and fungal growth, indicating their potential as antimicrobial agents (Hamed et al., 2020). Furthermore, new 1,2,3-triazolyl pyrazole derivatives synthesized through a Vilsmeier–Haack reaction approach exhibited broad-spectrum antimicrobial activities and moderate to good antioxidant activities, underscoring their potential as therapeutic agents (Bhat et al., 2016).
Structural and Molecular Studies
Structural characterization and crystallography of pyrazole derivatives have provided insights into their molecular conformations and intermolecular interactions. For example, the crystal structure analysis of a methylphenyl pyrazole derivative revealed an L-shaped structure with specific intermolecular hydrogen bonding, highlighting the importance of structural features in determining the compound's properties and potential applications (Butcher et al., 2007).
Nonlinear Optical (NLO) Properties
The design and synthesis of pyrazole-based D-π-A derivatives for nonlinear optical applications have been explored. Through detailed spectroscopic characterization and theoretical studies, these compounds have been shown to possess high first-order hyperpolarizability, indicating their potential for use in nonlinear optical materials (Lanke & Sekar, 2016).
Anti-inflammatory and Analgesic Activities
Research into pyrazole derivatives has also extended into their anti-inflammatory and analgesic properties. A study on new 3-(2′-thienyl)pyrazole-based heterocycles demonstrated significant analgesic and anti-inflammatory activities, suggesting their potential as therapeutic agents in managing pain and inflammation (Abdel-Wahab et al., 2012).
Synthesis and Characterization of Novel Heterocycles
Innovative methods for the synthesis of novel heterocycles based on 3-(benzofur-2-yl)pyrazole have been developed, providing valuable pathways for the generation of compounds with potential pharmacological applications (Baashen et al., 2017).
Propiedades
IUPAC Name |
3-(4-butoxy-2-methylphenyl)-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-3-4-12-25-19-10-11-20(16(2)13-19)21-17(15-24)14-23(22-21)18-8-6-5-7-9-18/h5-11,13-15H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHLAAUTYZNXJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2611069.png)


![4-(4-Chlorophenyl)-2-[2-(4-methoxyanilino)vinyl]-6-methyl-3,5-pyridinedicarbonitrile](/img/structure/B2611073.png)
![(S)-3-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B2611075.png)

![5-(4-fluorophenyl)-7-methyl-4-[3-(trifluoromethyl)benzoyl]-3,5-dihydro-1H-1,4-benzodiazepin-2-one](/img/structure/B2611077.png)
![1-[(E)-2-(2-chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea](/img/structure/B2611078.png)
![7-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2611079.png)
![(E)-2-cyano-3-(4-dodecoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2611080.png)
![(Z)-3-ethyl-5-((2-((furan-2-ylmethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2611083.png)

![[4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B2611086.png)